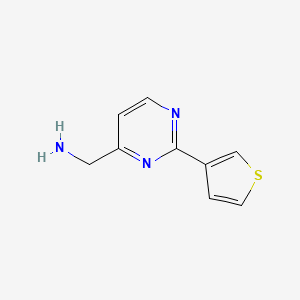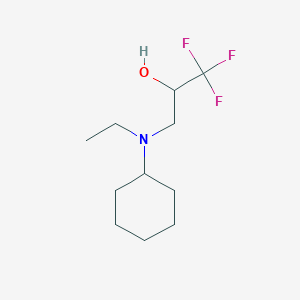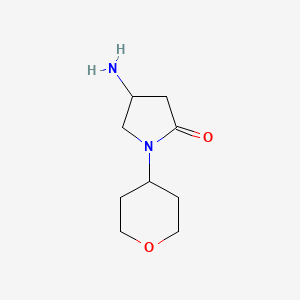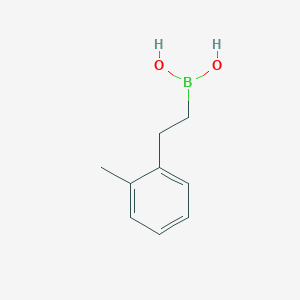
2-(2-methylphenyl)ethylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenethyl)boronic acid is an organoboron compound with the molecular formula C9H13BO2 It is a derivative of boronic acid, where the boron atom is bonded to a (2-methylphenethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Methylphenethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids, including (2-Methylphenethyl)boronic acid, often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and minimal reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which (2-Methylphenethyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction allows it to act as a molecular receptor, binding to specific targets such as saccharides, catechols, and nucleophilic amino acid side chains. The formation of boronate esters with diols is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Methylphenethyl)boronic acid is unique due to its specific (2-methylphenethyl) group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in certain chemical reactions and applications where other boronic acids may not be as effective .
Propiedades
Número CAS |
64604-94-0 |
|---|---|
Fórmula molecular |
C9H13BO2 |
Peso molecular |
164.01 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
SWHKCKLSVWHSED-UHFFFAOYSA-N |
SMILES canónico |
B(CCC1=CC=CC=C1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
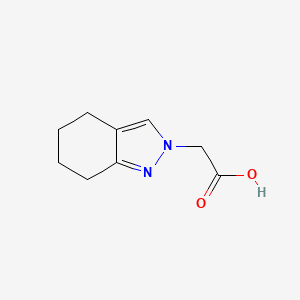
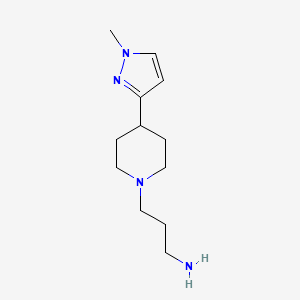
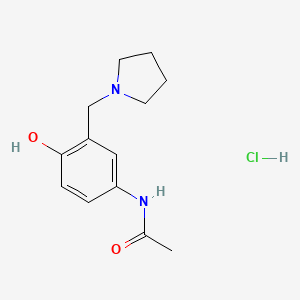


![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
